3,4-Dimethylnaphthyl acetate
Overview
Description
3,4-Dimethylnaphthyl acetate is an organic compound with the molecular formula C14H14O2. It is a derivative of naphthalene, where two methyl groups are attached to the 3rd and 4th positions of the naphthalene ring, and an acetate group is attached to the 1st position. This compound is known for its aromatic properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylnaphthyl acetate typically involves the acetylation of 3,4-dimethylnaphthalene. One common method is the Friedel-Crafts acylation reaction, where 3,4-dimethylnaphthalene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylnaphthyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Naphthoquinones
Reduction: 3,4-Dimethylnaphthyl alcohol
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
3,4-Dimethylnaphthyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of dyes, fragrances, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 3,4-Dimethylnaphthyl acetate involves its interaction with specific molecular targets. In biochemical assays, it can act as a ligand, binding to proteins or enzymes and modulating their activity. The acetate group can undergo hydrolysis, releasing acetic acid and forming the corresponding alcohol, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethylnaphthalene
- 1,4-Dimethylnaphthalene
- 2,3-Dimethylnaphthalene
Uniqueness
3,4-Dimethylnaphthyl acetate is unique due to the specific positioning of its methyl and acetate groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
(3,4-dimethylnaphthalen-1-yl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-9-8-14(16-11(3)15)13-7-5-4-6-12(13)10(9)2/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKVDFBRLYBGBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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